

Application Notes and Protocols for CCG 203769 in Parkinson's Disease Research

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Compound of Interest

Compound Name: CCG 203769

Cat. No.: B2653741

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.^[1] Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.^[2] A promising alternative therapeutic strategy involves targeting non-dopaminergic pathways that modulate striatal signaling. One such target is the Regulator of G-protein Signaling 4 (RGS4), a protein that attenuates G-protein-coupled receptor (GPCR) signaling.^[3]

CCG 203769 is a potent and selective small-molecule inhibitor of RGS4.^{[3][4]} It covalently binds to RGS4, blocking its interaction with G α subunits and thereby enhancing GPCR signaling.^[3] In preclinical models of Parkinson's disease, inhibition of RGS4 by **CCG 203769** has been shown to alleviate motor deficits, suggesting its potential as a novel therapeutic agent.^[4] These application notes provide detailed protocols for utilizing **CCG 203769** in both *in vitro* and *in vivo* research models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCG 203769** based on published studies.

Table 1: In Vitro Activity of **CCG 203769**

Parameter	Value	Assay	Source
IC ₅₀	17 nM	RGS4-Gα _o protein-protein interaction (bead-based)	[3][4]
Selectivity	8- to >6,000-fold over other RGS proteins	Bead-based protein interaction assay	
Selectivity	>300-fold over GSK-3β	Biochemical assay	
Mechanism	Covalent inhibitor, blocks RGS4-Gα interaction	Biochemical and cellular assays	[3]

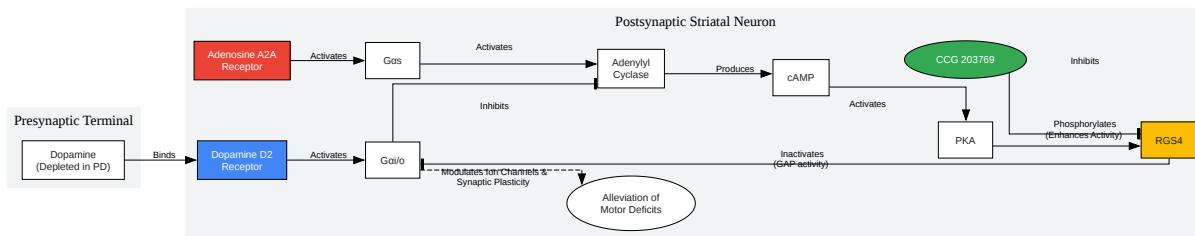
Table 2: In Vivo Efficacy of **CCG 203769** in a Parkinson's Disease Model

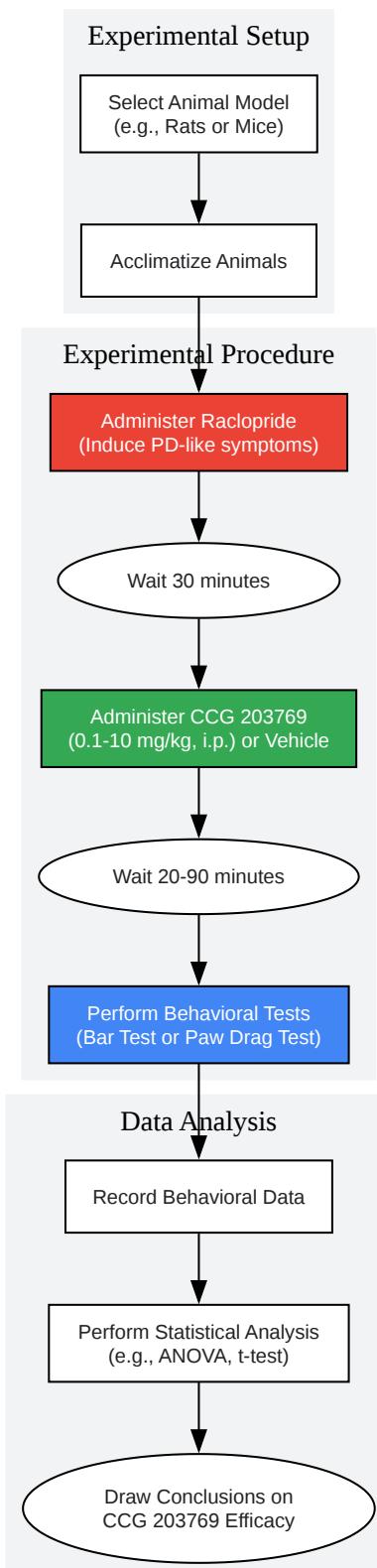
Animal Model	Behavioral Test	Dosing (CCG 203769)	Route	Effect	Source
Rat (Raclopride-induced bradykinesia)	Bar Test (increased hang time)	0.1 - 10 mg/kg	i.p.	Rapid reversal of increased hang time	[4]
Mouse (Raclopride-induced akinesia)	Paw Drag Test	0.1 - 10 mg/kg	i.p.	Reversal of paw drag	[4]

Signaling Pathway

In the striatum, dopamine D2 receptors and adenosine A2A receptors play a crucial role in modulating neuronal activity. RGS4 is a key protein that links the signaling of these receptors. [5] In a dopamine-depleted state, as seen in Parkinson's disease, RGS4 activity is enhanced,

which dampens the signaling of G-protein coupled receptors, contributing to motor deficits.[\[6\]](#)
By inhibiting RGS4, **CCG 203769** can restore the normal signaling balance in striatal neurons.



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